1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene is an organic compound characterized by its complex halogenated structure. It belongs to the class of aromatic compounds and is notable for its potential applications in medicinal chemistry and biological research. This compound features a benzyloxy group, which enhances its reactivity and interaction with biological macromolecules, making it a valuable tool in enzyme inhibition studies and receptor binding assays.
The compound can be synthesized from various starting materials, often involving multiple steps that include chlorination, bromination, and fluorination processes. It is commercially available through chemical suppliers and can be sourced from platforms like BenchChem.
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene is classified as a halogenated aromatic ether. Its structure includes:
The synthesis of 1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene typically involves the following steps:
These steps require careful control of reaction conditions to optimize yield and purity.
The molecular formula for 1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene is , with a molecular weight of approximately 315.56 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H9BrClF |
Molecular Weight | 315.56 g/mol |
IUPAC Name | 1-(benzyloxy)-2-bromo-5-chloro-4-fluorobenzene |
InChI | InChI=1S/C13H9BrClF/c14-10-6-12(16)11(15)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key | CWCFVFPESCTNNS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)F)Cl |
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene can undergo several types of chemical reactions:
The mechanism of action for 1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene primarily revolves around its interactions with biological targets:
These interactions are crucial for its application in drug discovery and development.
The physical properties of 1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene include:
Key chemical properties include:
These properties dictate its handling and storage requirements in laboratory settings.
1-(Benzyloxy)-2-bromo-5-chloro-4-fluorobenzene has several applications across various scientific fields:
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7